![molecular formula C13H12N4O B13358275 N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
N'-[imino(3-pyridinyl)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[imino(3-pyridinyl)methyl]benzohydrazide is a compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[imino(3-pyridinyl)methyl]benzohydrazide typically involves the condensation of benzohydrazide with a pyridine derivative. One common method involves the reaction of benzohydrazide with 3-pyridinecarboxaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
Industrial production methods for N’-[imino(3-pyridinyl)methyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[imino(3-pyridinyl)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound, such as hydrazines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial and antifungal activities, making it a potential candidate for antimicrobial agents.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N’-[imino(3-pyridinyl)methyl]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: Known for its antimicrobial activity.
2-amino-N’-[1-methyl-3-oxo-3-(3-pyridinyl)-1-propenyl]benzohydrazide: Exhibits similar reactivity and biological properties.
Uniqueness
N’-[imino(3-pyridinyl)methyl]benzohydrazide stands out due to its unique structure, which combines the benzohydrazide moiety with a pyridine ringIts ability to undergo diverse chemical reactions and exhibit multiple biological activities makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C13H12N4O/c14-12(11-7-4-8-15-9-11)16-17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,14,16)(H,17,18) |
InChI Key |
UXYYVVPMNAAVFY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(/C2=CN=CC=C2)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-dimethyl-5-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B13358197.png)





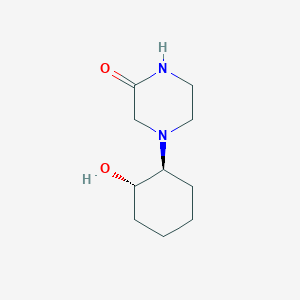

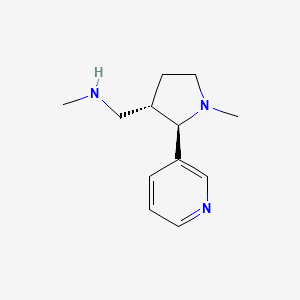
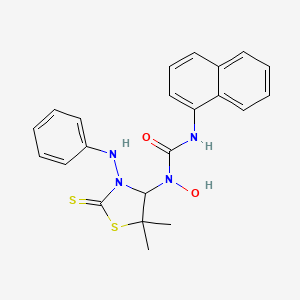
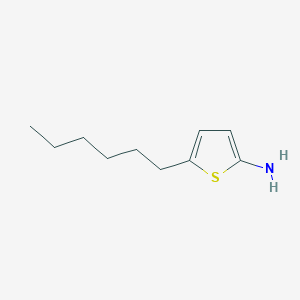
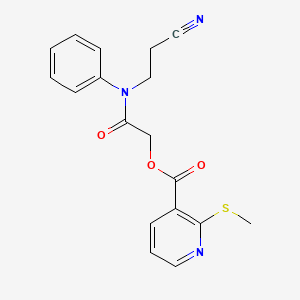

![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
